molecular formula C20H13ClN2 B8377314 6-Chloro-2,4-diphenylquinazoline CAS No. 30169-34-7

6-Chloro-2,4-diphenylquinazoline

Cat. No.: B8377314
CAS No.: 30169-34-7
M. Wt: 316.8 g/mol
InChI Key: FUQHERGPYAMGOQ-UHFFFAOYSA-N
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Description

6-Chloro-2,4-diphenylquinazoline is a useful research compound. Its molecular formula is C20H13ClN2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

30169-34-7

Molecular Formula

C20H13ClN2

Molecular Weight

316.8 g/mol

IUPAC Name

6-chloro-2,4-diphenylquinazoline

InChI

InChI=1S/C20H13ClN2/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)23-20(22-18)15-9-5-2-6-10-15/h1-13H

InChI Key

FUQHERGPYAMGOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of 4-phenylquinazolines from an N-benzylideneaniline type of Schiff base that is formed from aniline and benzaldehyde, as shown in the reaction between p-chloro-(α-chlorobenzylidene)aniline and benzonitrile in 1,4-dichlorobenzene at 140° C. in the presence of AlBr3 that afforded 69% of 6-chloro-2,4-diphenylquinazoline [23], and the reaction between N-[o-(triphenylphosphoranylideneamino)benzylidene]-p-toluidine and p-nitrobenzaldehyde when refluxed in xylene for 12 hours that gave 70% of 6-methyl-4-p-nitrophenyl-2-phenylquinazoline [24]. The latter reaction would afford dihydroquinazolines as well if other benzaldehydes rather than p-nitrobenzaldehyde are used. In addition, the reaction between 3,4-diphenyl-1,2,4-oxadiazol-5(4H)-one and benzylideneaniline also afforded 2,4-diphenylquinazoline [25];
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